molecular formula C6H12O3 B2427999 2-(Butan-2-yloxy)acetic acid CAS No. 99116-02-6

2-(Butan-2-yloxy)acetic acid

Cat. No. B2427999
CAS RN: 99116-02-6
M. Wt: 132.159
InChI Key: IKUWHVIKVZSENZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butan-2-yloxy)acetic acid, also known as sec-butoxyacetic acid, is a chemical compound used extensively in scientific research. It has a CAS Number of 99116-02-6 and a molecular weight of 132.16 . It has diverse applications, ranging from pharmaceuticals to material synthesis, thanks to its unique properties and versatility.


Molecular Structure Analysis

The IUPAC name of 2-(Butan-2-yloxy)acetic acid is sec-butoxyacetic acid. The InChI code is 1S/C6H12O3/c1-3-5(2)9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) and the InChI key is IKUWHVIKVZSENZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(Butan-2-yloxy)acetic acid is a liquid at room temperature . It has a molecular weight of 132.16 .

Scientific Research Applications

Renewable Diesel Synthesis

2-(Butan-2-yloxy)acetic acid plays a role in the synthesis of renewable diesel. The hydroxyalkylation/alkylation of 2-methylfuran with butanal, a related compound, demonstrates this application. Using solid acid catalysts, this process yields higher carbon yields to diesel, showcasing the potential of 2-(Butan-2-yloxy)acetic acid derivatives in renewable energy sources (Li et al., 2013).

Molecular Interaction Studies

The study of molecular interactions, such as densities and excess molar volumes of mixtures involving acetic acid and alkanols, is another application. Research in this area provides insights into the intermolecular interactions and physical properties of such mixtures, which can include compounds similar to 2-(Butan-2-yloxy)acetic acid (Zarei, 2007).

Chemical Synthesis

This compound is also used in the synthesis of various chemicals. For instance, 2-(Hydroxy-phenyl)-acetic acid methyl ester reacts with other compounds to produce derivatives with different properties. This showcases its versatility in chemical synthesis and the production of varied products (Zhang Guo-fu, 2012).

Structural and Vibrational Analysis

In-depth structural and vibrational analysis of derivatives of 2-(Butan-2-yloxy)acetic acid is another critical area of research. This includes characterizing compounds by infrared and Raman spectroscopies, and using theoretical methods to understand their structure and properties (Romano et al., 2012).

Bio-Fermentation and Biocatalysis

2-(Butan-2-yloxy)acetic acid related compounds are involved in bio-fermentation and biocatalysis processes. For example, in the efficient production of acetoin, a food spice and bio-based platform chemical, through bio-fermentation by microorganisms. This demonstrates its potential in biotechnological applications (Bao et al., 2014).

Process Reaction Monitoring

The compound's derivatives are also significant in monitoring process reactions like the esterification of butan-1-ol by acetic acid. Near-infrared spectroscopy (NIRS) is used for on-line monitoring and quantification of these reactions, highlighting the compound's role in industrial process control (Blanco & Serrano, 2000).

Safety And Hazards

The safety information for 2-(Butan-2-yloxy)acetic acid indicates that it is a dangerous substance. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-butan-2-yloxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(2)9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUWHVIKVZSENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Butan-2-yloxy)acetic acid

Synthesis routes and methods

Procedure details

To a 3-neck 1-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser and addition funnel was added 500 ml of 2-butanol under nitrogen. Sodium spheres (3.31 g, 0.144 moles) were then added and the mixture heated at reflux for 6 hours and then stirred at room temperature overnight. A solution of bromoacetic acid (10.00 g, 0.072 moles) in 10 ml of 2-butanol was then added dropwise and the mixture stirred at room temperature for 24 hours. The mixture was then concentrated in vacuo to remove the 2-butanol and the resulting white solid dissolved in 100 ml of water. This aqueous solution was washed with ether (2×50 ml) and then acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was extracted with ether (3×100 ml) and the combined extracts washed with saturated sodium chloride solution (1×50 ml), dried over magnesium sulfate and concentrated in vacuo to give 8.1 g of the product as a pale yellow oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

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